LXR|A agonist-3

CAS No.:

Cat. No.: VC16642640

Molecular Formula: C30H33N3O6S

Molecular Weight: 563.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C30H33N3O6S |

|---|---|

| Molecular Weight | 563.7 g/mol |

| IUPAC Name | tert-butyl (3S)-2'-[3-[4-(hydroxymethyl)-3-methylsulfonylanilino]phenyl]-2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxylate |

| Standard InChI | InChI=1S/C30H33N3O6S/c1-29(2,3)39-28(36)33-15-14-30(23-10-5-6-11-24(23)32-27(30)35)26(33)19-8-7-9-21(16-19)31-22-13-12-20(18-34)25(17-22)40(4,37)38/h5-13,16-17,26,31,34H,14-15,18H2,1-4H3,(H,32,35)/t26?,30-/m0/s1 |

| Standard InChI Key | YIKYKYFYFWNCSE-WSXWNZDHSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@@]2(C1C3=CC(=CC=C3)NC4=CC(=C(C=C4)CO)S(=O)(=O)C)C5=CC=CC=C5NC2=O |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2(C1C3=CC(=CC=C3)NC4=CC(=C(C=C4)CO)S(=O)(=O)C)C5=CC=CC=C5NC2=O |

Introduction

Chemical Characterization of LXR|A Agonist-3

Molecular Structure and Properties

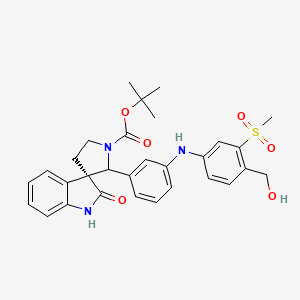

LXR|A agonist-3 (IUPAC name: tert-butyl (3S)-2'-[3-[4-(hydroxymethyl)-3-methylsulfonylanilino]phenyl]-2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxylate) is a structurally complex molecule designed for targeted LXR modulation. Key attributes include:

| Property | Value |

|---|---|

| Molecular Formula | C₃₀H₃₃N₃O₆S |

| Molecular Weight | 563.7 g/mol |

| SMILES Notation | CC(C)(C)OC(=O)N1CCC2(C1C3=CC(=CC=C3)NC4=CC(=C(C=C4)CO)S(=O)(=O)C)C5=CC=CC=C5NC2=O |

| PubChem CID | 163408868 |

The molecule features a spirocyclic indole-pyrrolidine core, a tert-butyl carbamate group, and a polar phenyl sulfone moiety. This design aligns with established strategies for enhancing LXRβ selectivity while minimizing off-target effects .

Stereochemical and Conformational Features

The presence of a stereocenter at the pyrrolidine ring (denoted by the (3S) configuration) and the spirocyclic arrangement imposes rigid spatial constraints, likely influencing receptor binding specificity. Computational modeling suggests that the hydroxymethyl and methylsulfonyl groups on the anilino phenyl ring engage in hydrogen bonding and hydrophobic interactions with LXR’s ligand-binding domain .

Pharmacological Profile and In Vitro Activity

Induction of ATP-Binding Cassette Transporters

A hallmark of LXR agonists is their ability to upregulate ATP-binding cassette transporters ABCA1 and ABCG1, which mediate cholesterol efflux from macrophages. In human whole blood assays, structurally related agonists achieve half-maximal effective concentrations (EC₅₀) as low as 9 nM, with efficacy exceeding 70% . Although direct measurements for LXR|A agonist-3 are unavailable, its shared pharmacophoric elements suggest comparable potency.

Therapeutic Implications and Future Directions

Atherosclerosis and Cardiovascular Disease

By promoting reverse cholesterol transport via ABCA1/ABCG1 induction, LXR|A agonist-3 holds promise for mitigating atherosclerotic plaque formation. In nonhuman primates, analogous compounds induce dose-dependent increases in ABCG1 expression without significant triglyceride elevation—a common limitation of early LXR agonists .

Metabolic and Inflammatory Disorders

LXRs modulate inflammatory pathways in macrophages and hepatocytes. The compound’s potential to suppress pro-inflammatory cytokines (e.g., IL-6, TNF-α) while enhancing lipid clearance positions it as a candidate for nonalcoholic steatohepatitis (NASH) and type 2 diabetes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume